molecular formula C9H8N2O2 B1601516 2-Hydroxy-6-methoxyquinoxaline CAS No. 91192-32-4

2-Hydroxy-6-methoxyquinoxaline

Cat. No. B1601516
CAS RN: 91192-32-4
M. Wt: 176.17 g/mol
InChI Key: SYEUUDPGKMMKRU-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxyquinoxaline is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.175 . It is used in the industry .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic routes have been developed with a prime focus on green chemistry and cost-effective methods .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-6-methoxyquinoxaline consists of a quinoxaline core, which is a bicyclic compound composed of a benzene ring fused with a pyrazine ring .


Chemical Reactions Analysis

Quinoxaline derivatives have been utilized in numerous chemical reactions. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .


Physical And Chemical Properties Analysis

2-Hydroxy-6-methoxyquinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .

Scientific Research Applications

Photocatalytic Bond Formations

6-Methoxyquinoxalin-2(1H)-one: has been utilized in photocatalytic bond formations. This application leverages the compound’s reactivity under light irradiation to form new chemical bonds. For instance, it has been involved in the semi-heterogeneous annulation of quinoxalin-2(1H)-ones . This process is significant in the synthesis of complex organic molecules, potentially useful in the development of pharmaceuticals and fine chemicals.

Antitumor Activity

This compound has shown promise in the field of oncology. Derivatives of 2-Hydroxy-6-methoxyquinoxaline have been synthesized and evaluated for their antitumor properties . These studies are crucial as they contribute to the discovery of new anticancer agents, offering potential therapeutic options for various cancers.

C-H Alkylation Reactions

The compound has been applied in C-H alkylation reactions, which are fundamental transformations in organic chemistry . These reactions are essential for constructing carbon-carbon bonds, pivotal in the synthesis of complex organic compounds, including drugs and agrochemicals.

Antimicrobial and Antiviral Activities

Quinoxaline derivatives, including 6-Methoxyquinoxalin-2(1H)-one , have been extensively studied for their antimicrobial and antiviral activities . These compounds can serve as potent agents against a range of microbial and viral pathogens, highlighting their importance in the development of new medications.

Anti-inflammatory Properties

Research has indicated that quinoxaline derivatives exhibit anti-inflammatory properties . This makes them candidates for the treatment of inflammatory diseases, providing a basis for the development of new anti-inflammatory drugs.

Neuroprotective Effects

There is evidence suggesting that quinoxaline derivatives may possess neuroprotective effects . This application is particularly relevant in the context of neurodegenerative diseases, where such compounds could potentially slow down or prevent neuronal damage.

Antioxidant Potential

The antioxidant potential of quinoxaline derivatives is another area of interest . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including aging and cancer.

Industrial Applications

Beyond its biomedical applications, 2-Hydroxy-6-methoxyquinoxaline has potential uses in industrial processes. For example, it could be involved in the synthesis of dyes and pigments, given its structural properties that allow for various chemical modifications .

Safety and Hazards

The safety data sheet for 2-Hydroxy-6-methoxyquinoxaline suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Future Directions

Quinoxalines have become an essential moiety to treat infectious diseases, and numerous synthetic routes have been developed by researchers . They have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry .

properties

IUPAC Name

6-methoxy-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEUUDPGKMMKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540826
Record name 6-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinoxalin-2(1H)-one

CAS RN

91192-32-4
Record name 6-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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